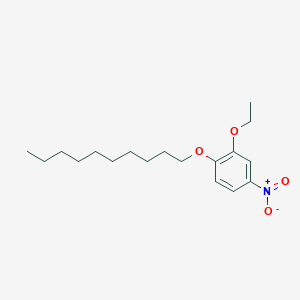

1-(Decyloxy)-2-ethoxy-4-nitrobenzene

Description

Contextualization within Modern Organic Synthesis

The synthesis of complex organic molecules relies heavily on the strategic use of functionalized building blocks. Aryl ethers, including those with alkyl chains like the decyloxy group, are important components in the synthesis of pharmaceuticals, fragrances, and other significant organic compounds. fishersci.com The ether linkage itself is generally stable and unreactive, which makes it a reliable structural component in complex molecules. nist.gov

Nitroarenes, or nitrated aromatic compounds, are highly versatile intermediates in organic synthesis. The nitro group is strongly electron-withdrawing, which can activate the aromatic ring for certain types of reactions or be converted into other functional groups. bldpharm.com A primary application of nitroarenes is their reduction to anilines, which are precursors to a vast range of dyes, pharmaceuticals, and polymers. nih.govmatrix-fine-chemicals.com The synthesis of functionalized arenes is of central importance in fields from medicinal chemistry to materials science, and the denitrative functionalization of nitroaromatic compounds is an area of active research. chemicalbook.com

Significance of Functionalized Nitroarenes and Aryl Ethers in Contemporary Chemical Research

The combination of an aryl ether and a nitroarene in a single molecule, as in 1-(Decyloxy)-2-ethoxy-4-nitrobenzene, creates a platform for diverse chemical transformations. Aryl ethers are found in various pharmaceutical compounds due to their unique physicochemical properties. nist.gov For instance, they can improve a compound's ability to cross cell membranes. chemicalbook.com The presence of ether groups is central to the bioactive structures of many drugs. nist.gov

Functionalized nitroarenes are also of great interest. The nitro group's strong electron-withdrawing nature facilitates reactions such as nucleophilic aromatic substitution. bldpharm.com In recent years, nitroarenes have been explored as substrates in transition metal-catalyzed cross-coupling reactions, offering an alternative to aryl halides which can be more expensive and environmentally taxing. chemicalbook.com The study of nitro-containing organic molecules under visible-light-mediated transformations is also a burgeoning field of research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-decoxy-2-ethoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-3-5-6-7-8-9-10-11-14-23-17-13-12-16(19(20)21)15-18(17)22-4-2/h12-13,15H,3-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIAPZWEYCVROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291512 | |

| Record name | 1-(Decyloxy)-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24020-08-4 | |

| Record name | 1-(Decyloxy)-2-ethoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24020-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Decyloxy)-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(decyloxy)-2-ethoxy-4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Decyloxy 2 Ethoxy 4 Nitrobenzene and Analogues

Established Synthetic Pathways for Decyloxylated and Ethoxylated Nitrobenzenes

The classical methods for forming the ether linkages in the target molecule and its analogues are dominated by the Williamson ether synthesis, nucleophilic aromatic substitution on activated nitroarenes, and the direct alkylation of suitable phenolic compounds.

The Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and unsymmetrical ethers. byjus.comlearncbse.in The reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing 1-(decyloxy)-2-ethoxy-4-nitrobenzene, this reaction can be applied in a stepwise manner.

For instance, a common precursor such as 4-nitrophenol (B140041) can be deprotonated with a base to form a phenoxide, which then acts as the nucleophile. The synthesis of a related compound, 1-ethoxy-4-nitrobenzene, has been demonstrated using 4-nitrophenol and ethyl iodide through this method. researchgate.net To synthesize the target compound, one could start with a precursor like 2-ethoxy-4-nitrophenol (B1581399). This nitrated phenol (B47542) would be deprotonated by a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This intermediate would then be reacted with a primary alkyl halide, such as 1-bromodecane, to form the decyl ether linkage.

The reaction conditions are critical for a successful synthesis. The alkoxide is often prepared in situ, and the reaction is typically conducted in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide over several hours at temperatures ranging from 50-100 °C. byjus.com It is crucial to use a primary alkyl halide (like 1-bromodecane) because secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes instead of the desired ether. learncbse.infrancis-press.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

| 4-Nitrophenol | Ethyl iodide | - | 1-Ethoxy-4-nitrobenzene | researchgate.net |

| 2-Ethoxy-4-nitrophenol | 1-Bromodecane | NaOH / DMF | This compound | (Proposed) |

| 3-Hydroxy-4-decyloxy nitrobenzene (B124822) | Ethyl sulfate (B86663) | NaOH(aq) / Organic Solvent | 3-Ethoxy-4-decyloxy nitrobenzene | google.com |

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is rendered electron-poor by strong electron-withdrawing groups, such as a nitro (NO₂) group. masterorganicchemistry.com The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. masterorganicchemistry.comnih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer adduct. researchgate.net

This strategy is highly effective for synthesizing substituted nitrobenzenes. For example, the synthesis of 2-chloro-1-ethoxy-4-nitrobenzene (B1602237) is achieved by heating 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com In this case, the ethoxide ion preferentially displaces the chloride at the C-2 position (ortho to the nitro group) rather than the C-1 position (meta to the nitro group), because the ortho and para positions are electronically activated.

To synthesize this compound, a potential NAS pathway could involve reacting a precursor like 1,2-dichloro-4-nitrobenzene sequentially with sodium ethoxide and sodium decoxide. The order of addition and reaction conditions would be critical to control the regioselectivity and avoid mixtures of products. Another viable precursor could be 1-chloro-2-ethoxy-4-nitrobenzene, which would then be reacted with sodium decoxide to displace the remaining chlorine atom.

| Precursor | Nucleophile | Conditions | Product | Reference |

| 1,2-Dichloro-4-nitrobenzene | Sodium ethoxide | Heating | 2-Chloro-1-ethoxy-4-nitrobenzene | chegg.com |

| p-Nitrochlorobenzene | Potassium 2,4-dichlorophenoxide | Cu, KOH | Nitrophen (Herbicide) | francis-press.com |

| Nitroarenes | Alkoxides | Oxygen | Alkoxy-nitroarenes | rsc.org |

This approach is fundamentally a Williamson ether synthesis but focuses on the stepwise alkylation of a dihydroxy- or hydroxy-alkoxy-nitrobenzene precursor. The most common method involves reacting the phenol with an alkyl halide or sulfate in the presence of a base. alfa-chemistry.com

A practical synthesis for an isomer of the target compound, 3-ethoxy-4-decyloxy nitrobenzene, illustrates this pathway. The synthesis starts from 4-nitrocatechol (B145892) (1,2-dihydroxy-4-nitrobenzene). The first step is a selective alkylation with bromo-decane to form 3-hydroxy-4-decyloxy nitrobenzene. This intermediate is then subjected to a second alkylation using an ethylating agent like ethyl sulfate in the presence of aqueous sodium hydroxide (B78521) to yield the final product. google.com

A similar strategy could be envisioned for the target compound, this compound. Starting with the same precursor, 4-nitrocatechol, the first alkylation could be with an ethylating agent to form 2-ethoxy-4-nitrophenol. chemicalbook.com Subsequent alkylation of the remaining hydroxyl group with a decyl halide would yield the desired product. The acidity of the two hydroxyl groups in the nitrocatechol precursor can influence the regioselectivity of the first alkylation step.

Strategic Preparation of Precursors and Intermediates

The synthesis of this compound is a multi-step process that relies on the strategic preparation of key precursors and intermediates. The most common synthetic pathway involves the formation of a core substituted nitrophenol, which is then alkylated. The primary intermediate is 2-ethoxy-4-nitrophenol .

The preparation of 2-ethoxy-4-nitrophenol can be achieved through several routes. The most direct method is the regioselective nitration of 2-ethoxyphenol (B1204887) (guethol). researchgate.netchemicalbook.com This reaction must be carefully controlled to achieve the desired substitution at the 4-position relative to the hydroxyl group.

| Nitrating Agent/Catalyst | Substrate | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Dinitrogen pentoxide (N2O5) | 2-ethoxyphenol | 1,2-dichloroethane | 0 - 35 °C, 2 hours | 96.08% | chemicalbook.com |

| Ferric nitrate | 2-ethoxyphenol | Not specified | Not specified | 55.48% | researchgate.net |

An alternative, more extensive synthetic route starts from pyrocatechol (B87986) (catechol). google.com This method involves a sequence of protection, nitration, deprotection, and sequential etherification. A patent outlines a process where catechol is first protected, then nitrated to form a nitro intermediate. Subsequent deprotection yields 3,4-dihydroxynitrobenzene (4-nitrocatechol). google.com This intermediate is then selectively alkylated.

The synthesis of the precursor 2-ethoxyphenol itself can be accomplished via the etherification of pyrocatechol with diethyl sulfate in the presence of sodium hydroxide and toluene. tdcommons.org

The second key precursor is a decyl-containing alkylating agent, typically an alkyl halide such as 1-bromodecane. google.com These reagents are generally prepared from the corresponding alcohol (1-decanol) via nucleophilic substitution using hydrohalic acids (like HBr) or other halogenating agents such as phosphorus tribromide. masterorganicchemistry.com

With the precursors in hand, the final step is the formation of the decyl ether linkage via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com In this reaction, the phenolic hydroxyl group of 2-ethoxy-4-nitrophenol is deprotonated by a base (e.g., sodium hydroxide) to form a phenoxide ion. google.com This nucleophilic phenoxide then attacks the primary alkyl halide, 1-bromodecane, in an SN2 reaction to displace the bromide and form the target compound, this compound. wikipedia.orggoogle.com

| Reactant 1 | Reactant 2 | Base/Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-hydroxy-4-decyloxy nitrobenzene* | Ethylating agent (e.g., diethyl sulfate) | Sodium hydroxide / Organic solvent | Stirring, substitution reaction | 3-ethoxy-4-decyloxy nitrobenzene | google.com |

| 2-ethoxy-4-nitrophenol | 1-bromodecane | Sodium hydroxide / Organic solvent | Phase-transfer catalysis may be employed | This compound | google.com |

*Note: The patent google.com describes a route where the decyl group is added first to 4-nitrocatechol to form 3-hydroxy-4-decyloxy nitrobenzene, followed by ethylation. The reverse process, ethylating first and then adding the decyl group, is also a viable pathway.

Advanced Structural and Conformational Elucidation of this compound

The provided outline requires in-depth, specific research findings, including data tables for various analytical techniques. While data exists for structurally related compounds, such as 1-(decyloxy)-4-nitrobenzene and 1-ethoxy-4-nitrobenzene, this information cannot be accurately extrapolated to the target molecule. The presence of the ethoxy group at the second position of the benzene (B151609) ring introduces significant electronic and steric differences that would fundamentally alter the compound's spectroscopic signatures and its conformation in the solid state.

Therefore, generating a scientifically accurate article that strictly adheres to the requested outline for this compound is not possible at this time due to the absence of published research. An article based on related compounds would be speculative and scientifically inaccurate.

X-ray Crystallographic Studies and Solid-State Structural Analysis

Intermolecular Interactions and Crystal Packing Motifs

Key intermolecular interactions anticipated in the crystal lattice include:

C—H···O Hydrogen Bonds: The electron-withdrawing nitro group is a potent hydrogen bond acceptor. Consequently, weak C—H···O hydrogen bonds are expected to be a significant motif, linking aromatic C-H donors or alkyl C-H donors to the oxygen atoms of the nitro group. In many nitrobenzene derivatives, these interactions are crucial in forming extended networks, such as chains or sheets, within the crystal. mdpi.comchemrxiv.org

π–π Stacking Interactions: The electron-deficient nitro-substituted benzene ring is prone to engage in π–π stacking interactions. researchgate.netacs.org These interactions would likely involve parallel-displaced or slipped-parallel arrangements with neighboring aromatic rings to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.netnih.gov The strength of these interactions can be significant, contributing substantially to the cohesive energy of the crystal. nih.gov

Van der Waals Forces: The long, flexible decyloxy chain will be dominated by van der Waals forces. These interactions will drive the efficient packing of the alkyl chains, likely leading to a segregated or layered crystal structure. In such a motif, the aromatic cores would pack in one region, stabilized by π–π and C—H···O interactions, while the aliphatic chains would interdigitate in a separate region, maximizing hydrophobic interactions. This type of packing is common for mesogenic (liquid crystal-forming) compounds. researchgate.net

π-hole Interactions: The nitrogen atom of the nitro group possesses an area of positive electrostatic potential, known as a π-hole. This region can act as an electrophile and interact favorably with nucleophilic partners like oxygen or sulfur atoms on adjacent molecules, further stabilizing the crystal packing. nih.gov

| Interaction Type | Donor/Acceptor Groups Involved | Typical Energy (kcal/mol) | Influence on Crystal Packing |

|---|---|---|---|

| C—H···O Hydrogen Bonds | C-H (Aromatic/Alkyl) and O (Nitro) | -1 to -4 | Forms extended 1D or 2D networks, linking aromatic cores. |

| π–π Stacking | Nitrobenzene Rings | -2 to -7 | Promotes columnar or herringbone packing of aromatic moieties. |

| Van der Waals Forces | Decyloxy and Ethoxy Chains | Variable (cumulative) | Drives segregation of alkyl chains, leading to layered structures. |

| π-hole Interactions | N (Nitro) and O/N/S (Neighboring molecule) | -1 to -3 | Provides additional directional stabilization to the packing of polar head groups. |

Polymorphism and Phase Transitions in Related Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct solid forms, is a common phenomenon in organic molecules, particularly those with conformational flexibility. researchgate.net For a molecule like this compound, the presence of the long, flexible decyloxy chain is a key factor that can give rise to different crystalline arrangements and potentially rich phase behavior.

Different polymorphs would arise from variations in:

The conformation of the decyloxy chain (e.g., all-trans vs. gauche conformations).

The packing arrangement of the aromatic cores (e.g., different π-stacking geometries).

The relative orientation of the alkyl chains and aromatic regions.

Furthermore, long-chain aromatic ethers are known precursors for thermotropic liquid crystals. scirp.orgbeilstein-journals.org Upon heating, it is plausible that this compound or its derivatives could exhibit phase transitions from a crystalline solid to one or more liquid crystalline mesophases (such as smectic or nematic phases) before melting into an isotropic liquid. illinois.edursc.org

Smectic Phases: Characterized by molecules organized into layers. The segregation of the aromatic "heads" and aliphatic "tails" would naturally favor the formation of such layered structures.

Nematic Phases: Molecules possess long-range orientational order but no positional order. This phase is common in rod-like molecules.

The specific transition temperatures and the types of phases observed would be highly sensitive to the length of the alkyl chain. researchgate.netillinois.edu Thermodynamic rules, such as the heat of transition rule, can be used to predict the relative stability of different polymorphs. researchgate.net

| Phase | Description of Molecular Order | Driving Force |

|---|---|---|

| Crystalline Solid | High degree of positional and orientational order in a 3D lattice. | Efficient packing via multiple intermolecular interactions. |

| Smectic Liquid Crystal | Molecules organized in layers, with orientational order. | Segregation of aromatic cores and aliphatic tails. |

| Nematic Liquid Crystal | Long-range orientational order of molecules, no positional order. | Anisotropic molecular shape (rod-like character). |

| Isotropic Liquid | No long-range order. | Thermal energy overcomes intermolecular forces. |

Computational Studies in Structural Elucidation

In the absence of experimental crystal structures, computational chemistry provides powerful tools to predict and understand the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method for determining the ground-state electronic structure and optimized geometry of molecules. arxiv.org For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the lowest energy conformation of an isolated molecule in the gas phase. globalresearchonline.netnih.gov

These calculations can provide detailed information on:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles. For instance, DFT can predict the C-N bond length, which is influenced by the electronic push-pull between the alkoxy and nitro groups, and the planarity of the nitro group with respect to the benzene ring. mdpi.comrsc.orgnih.gov

Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich and electron-poor regions. globalresearchonline.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic transition properties. The electron-donating alkoxy groups are expected to raise the HOMO energy, while the electron-withdrawing nitro group significantly lowers the LUMO energy. nih.govresearchgate.netacs.org

| Parameter | Information Gained | Expected Trend for the Target Molecule |

|---|---|---|

| Bond Lengths (C-N, N-O, C-O) | Degree of bond order and conjugation. | C-N bond longer than in aniline (B41778) due to π-repulsion. rsc.org |

| Dihedral Angles (Ring-NO₂, Ring-OR) | Molecular planarity and steric hindrance. | Nitro group may be slightly twisted from the ring plane. |

| HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. | Relatively small HOMO-LUMO gap due to push-pull substituents. |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack. | Negative potential on nitro oxygens; positive on ring hydrogens. |

Conformational Analysis via Molecular Dynamics Simulations

While DFT is excellent for finding a single minimum-energy structure, Molecular Dynamics (MD) simulations are essential for exploring the full conformational landscape of flexible molecules over time. nih.gov An MD simulation would be particularly valuable for understanding the dynamic behavior of the decyloxy chain in this compound.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under a potential energy function (a "force field") that describes bonding and non-bonding interactions. By simulating the molecule's movement over nanoseconds or longer, one can:

Explore Conformational Space: Identify the most populated conformations of the flexible alkyl chains and determine the energy barriers between them. nih.govcwu.edu

Analyze Flexibility: Quantify the motion of different parts of the molecule, such as the torsional rotation of the decyloxy chain relative to the aromatic ring.

Simulate Condensed Phases: By simulating a collection of molecules in a periodic box, MD can provide insights into liquid-phase structure and dynamics, and even the early stages of crystal nucleation, complementing the static picture of crystal packing. nih.govacs.org

The results of MD simulations can provide a dynamic context to the static picture from DFT, showing how molecular flexibility might influence crystal packing and polymorphism.

| Analysis Metric | Description | Insight Provided for the Target Molecule |

|---|---|---|

| Dihedral Angle Distribution | Probability of finding a specific torsion angle (e.g., C-C-O-C) over time. | Reveals preference for trans vs. gauche conformers in the alkyl chains. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the average displacement of each atom from its mean position. | Identifies the most flexible regions of the molecule (e.g., the tail of the decyloxy chain). |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another. | In condensed-phase simulations, reveals details about intermolecular packing. |

Research and Applications

Given the absence of this specific compound in most chemical databases and literature, it is likely a novel or niche research chemical. Its potential applications would lie in areas where molecules with long alkyl chains, aromatic character, and a reactive nitro group are of interest. This could include the synthesis of liquid crystals, where long-chain substituted benzenes are often used, or as an intermediate in the preparation of more complex molecules for materials science or pharmaceutical research. google.com The nitro group could be reduced to an amine, providing a handle for further functionalization.

Reactivity and Chemical Transformations of 1 Decyloxy 2 Ethoxy 4 Nitrobenzene

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of other derivatives.

Reduction Reactions to Amino Derivatives

The most common reaction of the nitro group in aromatic compounds is its reduction to an amino group (-NH2). This transformation is a cornerstone of synthetic organic chemistry, as the resulting anilines are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. The reduction of 1-(decyloxy)-2-ethoxy-4-nitrobenzene would yield 4-amino-1-(decyloxy)-2-ethoxybenzene.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is generally a clean and efficient method.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst can also be used to effect the reduction.

The general reaction is as follows:

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Catalyst/Conditions | Product |

| H₂ | Pd/C, PtO₂, or Raney Ni | 4-Amino-1-(decyloxy)-2-ethoxybenzene |

| Fe/HCl | Heat | 4-Amino-1-(decyloxy)-2-ethoxybenzene |

| SnCl₂/HCl | Room Temperature | 4-Amino-1-(decyloxy)-2-ethoxybenzene |

| Na₂S₂O₄ | Aqueous solution | 4-Amino-1-(decyloxy)-2-ethoxybenzene |

Formation of Azo and Azoxy Compounds

The reduction of the nitro group can be controlled to yield intermediate products such as nitroso and hydroxylamino derivatives, which can then react further to form azo and azoxy compounds. The formation of these compounds is highly dependent on the reaction conditions and the reducing agent used.

For instance, partial reduction under specific conditions can lead to the condensation of a nitroso intermediate with a hydroxylamine (B1172632) intermediate, a common pathway to azoxy compounds. Further reduction of the azoxy compound can then yield the corresponding azo compound.

Azo compounds are characterized by the -N=N- linkage and are widely known for their vibrant colors, forming the basis of many synthetic dyes. The synthesis of new azo compounds often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. researchgate.net While direct formation from the nitro compound is less common as a primary synthetic route, it can occur under specific reductive coupling conditions.

Photochemical Reactivity of the Nitroaromatic Moiety

One common photochemical reaction is the intramolecular hydrogen abstraction by the excited nitro group from an adjacent alkyl chain. In the case of this compound, this could potentially lead to cyclization reactions involving the decyloxy or ethoxy side chains. Another possible photoreaction is the rearrangement of the nitro group to a nitrite (B80452), which can then lead to further products. The presence of electron-donating alkoxy groups on the ring can influence the energy of the excited state and the subsequent reaction pathways.

Reactions Involving Ether Linkages

The ether linkages in this compound, specifically the decyloxy and ethoxy groups, are generally stable. However, they can undergo cleavage under certain conditions.

Cleavage and Formation of Alkoxy Groups

The cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com In such a reaction, the ether oxygen is protonated, followed by nucleophilic attack by the halide ion. youtube.com For an alkyl aryl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon. youtube.com

For this compound, treatment with a strong acid like HI would likely lead to the cleavage of both the ethoxy and decyloxy groups to yield the corresponding alkyl iodides (ethyl iodide and decyl iodide) and the dihydroxy-nitrobenzene derivative.

The formation of the ether linkages, in contrast, is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. For instance, this compound could be synthesized from 2-ethoxy-4-nitrophenol (B1581399) and 1-bromodecane. Mild conditions for such aromatic substitutions have been developed, particularly for substrates activated by electron-withdrawing groups like the nitro group. researchgate.netacs.org

Stability and Reactivity of Aryl Ether Bonds

The aryl ether bonds in this compound are significantly more stable than the alkyl ether bonds due to the partial double bond character arising from resonance between the oxygen lone pairs and the aromatic pi system. This resonance is enhanced by the electron-withdrawing nitro group, which delocalizes the electron density.

However, the presence of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the alkoxy groups themselves are poor leaving groups, under forcing conditions with a strong nucleophile, displacement of one of the alkoxy groups could potentially occur, although this is generally a difficult reaction. The stability of aryl-ether linkages is a subject of interest, particularly in the context of lignin (B12514952) depolymerization, where similar structures are found. acs.orgrsc.org Studies on lignin model compounds have shown that the presence of certain functional groups can promote the cleavage of aryl-ether bonds under specific catalytic conditions. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound can be attacked by both electron-seeking species (electrophiles) and electron-rich species (nucleophiles), following distinct mechanistic pathways. The outcome of these reactions is heavily influenced by the directing effects of the existing substituents.

The regioselectivity of aromatic substitution on the this compound ring is a result of the combined directing effects of the two alkoxy groups (decyloxy and ethoxy) and the nitro group.

Alkoxy Groups (-OR): The decyloxy and ethoxy groups are classified as activating, ortho, para-directors. savemyexams.comcognitoedu.org Their oxygen atoms donate electron density into the benzene ring's π-system through resonance. This increases the electron density at the positions ortho and para to them, making the ring more reactive towards electrophiles at these sites. cognitoedu.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. savemyexams.comyoutube.com It strongly withdraws electron density from the entire ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. youtube.comorganicchemistrytutor.com The positions ortho and para to the nitro group become particularly electron-deficient, which directs incoming electrophiles to the relatively less deactivated meta positions. youtube.comyoutube.com

In this compound, the available positions for substitution are C3, C5, and C6. The cumulative directing effects are as follows:

Position C3: Is ortho to the ethoxy group (activating) and meta to both the decyloxy and nitro groups (deactivating).

Position C5: Is para to the ethoxy group (activating) and ortho to the nitro group (deactivating).

Position C6: Is ortho to the decyloxy group (activating) and meta to the nitro group (deactivating).

For electrophilic aromatic substitution , the activating ortho, para-directing influence of the two alkoxy groups generally outweighs the deactivating meta-directing effect of the nitro group. Therefore, electrophiles are most likely to attack positions activated by the alkoxy groups, primarily C3 and C5, and to a lesser extent C6, which may be sterically hindered by the bulky decyloxy group.

For nucleophilic aromatic substitution (SₙAr) , the opposite is true. The strong electron-withdrawing nitro group is essential for this reaction, as it stabilizes the negatively charged intermediate. youtube.comlibretexts.org The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, this corresponds to position C5 (ortho) and position C1 (para). An attack at C1 would lead to the displacement of the decyloxy group.

| Substituent | Position | Electronic Effect | Classification | Directs Electrophiles to: | Activates for Nucleophiles at: |

|---|---|---|---|---|---|

| -O(CH₂)₉CH₃ (Decyloxy) | C1 | Electron-Donating (Resonance) | Activating, o,p-Director | C2, C6 | - |

| -OCH₂CH₃ (Ethoxy) | C2 | Electron-Donating (Resonance) | Activating, o,p-Director | C1, C3, C5 | - |

| -NO₂ (Nitro) | C4 | Electron-Withdrawing (Inductive & Resonance) | Deactivating, m-Director | C2, C6 | C1, C3, C5 |

The mechanisms for electrophilic and nucleophilic substitutions on this aromatic system are well-established multi-step processes.

Electrophilic Aromatic Substitution (EAS): This reaction proceeds via a two-step mechanism. msu.edu

Formation of the Sigma Complex: In the slow, rate-determining step, an electrophile (E⁺) attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The presence of the electron-donating alkoxy groups helps to stabilize this positively charged intermediate, particularly when the attack occurs at the positions ortho or para to them.

Proton Elimination: In the fast second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Nucleophilic Aromatic Substitution (SₙAr): This pathway is viable due to the strong electron-withdrawing nitro group and typically requires a leaving group at a position ortho or para to it. libretexts.orgnih.gov The mechanism is a two-step addition-elimination process. youtube.comlibretexts.org

Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide, or potentially an alkoxide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, which is a critical stabilizing feature. libretexts.org

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is re-established to give the final product. For this compound, a nucleophilic attack could potentially displace the decyloxy group at the C1 position (para to the nitro group). An example of such a reaction is the heating of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, which results in the substitution of the chlorine atom ortho to the nitro group. chegg.com

Derivatization and Functionalization Strategies

The functional groups present on this compound make it a useful intermediate for the synthesis of more elaborate molecules. Various strategies can be employed to introduce new functionalities or to use the compound as a foundational piece in larger synthetic architectures.

The structure of this compound allows for several types of chemical modifications to introduce new functional groups.

Reduction of the Nitro Group: The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine (-NH₂). This is readily achieved using reagents such as iron, zinc, or tin in the presence of acid, or through catalytic hydrogenation (e.g., H₂/Pd-C). youtube.com The resulting aniline (B41778) derivative, 4-(decyloxy)-3-ethoxyaniline, is a versatile precursor for a wide array of subsequent reactions, including diazotization.

Further Ring Substitution: Through electrophilic aromatic substitution reactions, additional groups can be introduced onto the aromatic ring. Based on the directing effects, halogenation, nitration, or sulfonation would likely yield products substituted at the C3 or C5 positions.

Selective Dealkylation: It is possible to selectively cleave one of the ether linkages. For instance, nitro-group-directed dealkylation using Lewis acids like aluminum chloride (AlCl₃) has been shown to be effective for certain nitro-substituted phenolic ethers. researchgate.net This could potentially be used to selectively remove either the decyl or ethyl group to yield a hydroxyl functionality.

| Reaction Type | Reagents | Functional Group Transformation | Product Type |

|---|---|---|---|

| Nitro Group Reduction | Fe/HCl or H₂/Pd-C | -NO₂ → -NH₂ | Substituted Aniline |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -H → -Br, -Cl (at C3/C5) | Halogenated Derivative |

| Sulfonation | Fuming H₂SO₄ | -H → -SO₃H (at C3/C5) | Benzenesulfonic Acid Derivative |

| Selective Dealkylation | AlCl₃ | -OR → -OH | Substituted Nitrophenol |

The derivatized forms of this compound serve as valuable building blocks for constructing more complex molecules. The presence of multiple, electronically distinct functional groups provides a platform for regioselective synthesis.

The aniline derivative obtained from the reduction of the nitro group is particularly useful. The amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via reactions like the Sandmeyer or Schiemann reactions.

Furthermore, substituted nitroanilines are key precursors in the synthesis of heterocyclic systems. For example, unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines can be coupled with bromo-2-nitrobenzene derivatives via Buchwald-Hartwig reactions. acs.org Subsequent reduction of the nitro groups can lead to the formation of complex phenazine (B1670421) structures. acs.org A patent describing the synthesis of the isomeric 3-ethoxy-4-decyloxy nitrobenzene (B124822) highlights its role as an intermediate in a multi-step synthesis, underscoring the utility of such compounds as building blocks. google.com These strategies demonstrate how this compound can be a starting point for creating molecules with potential applications in materials science, agrochemicals, or medicinal chemistry.

Theoretical and Computational Investigations on 1 Decyloxy 2 Ethoxy 4 Nitrobenzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of 1-(decyloxy)-2-ethoxy-4-nitrobenzene is dominated by the interplay between the electron-donating alkoxy groups (decyloxy and ethoxy) and the strongly electron-withdrawing nitro group attached to the benzene (B151609) ring. These substituent effects are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the decyloxy and ethoxy groups. These electron-donating groups increase the energy of the HOMO, making the molecule a potential electron donor. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the atoms of the benzene ring. researchgate.net The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, enhancing the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for an Alkoxy-Substituted Nitrobenzene (B124822)

| Property | Expected Characteristic |

| HOMO Energy | Relatively high due to the electron-donating nature of the two alkoxy groups. |

| LUMO Energy | Significantly lowered due to the potent electron-withdrawing effect of the nitro group. |

| HOMO-LUMO Gap | Moderate, reflecting a balance between the opposing electronic effects of the substituents. This parameter is crucial for predicting the molecule's electronic transitions and overall kinetic stability. |

| HOMO Localization | Predominantly on the benzene ring and the oxygen atoms of the decyloxy and ethoxy groups. |

| LUMO Localization | Primarily centered on the nitro group (NO₂) and the carbon atoms of the aromatic ring, especially those ortho and para to the nitro group. researchgate.net |

| This table is a hypothetical representation based on general principles of FMO theory and data for analogous compounds. |

The distribution of electron density within this compound is highly polarized. Electrostatic Potential (ESP) maps are a valuable computational tool for visualizing this charge distribution, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

In this molecule, the most negative electrostatic potential is expected to be located around the oxygen atoms of the nitro group, which bear a significant partial negative charge. The oxygen atoms of the ether linkages will also contribute to regions of negative potential. In contrast, the aromatic ring, being substituted with a powerful electron-withdrawing group, is anticipated to be relatively electron-deficient. nih.gov This effect is somewhat moderated by the electron-donating alkoxy groups. ESP maps of nitrobenzene itself show that the potential above the aryl plane is positive, a feature attributed more to inductive/field effects than to π-resonance. nih.gov

Table 2: Predicted Electronic Influence of Substituents

| Substituent | Position | Electronic Effect | Expected Impact on Charge Distribution |

| Nitro (NO₂) Group | 4 | Strong electron-withdrawing (both inductive and resonance effects). ijrti.org | Creates a significant electron deficiency on the aromatic ring and a high positive electrostatic potential. researchgate.net |

| Ethoxy Group | 2 | Electron-donating (resonance effect outweighs the inductive withdrawing effect). | Increases electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. |

| Decyloxy Group | 1 | Electron-donating (similar to the ethoxy group). | Further increases electron density on the aromatic ring, contributing to its overall nucleophilic character, which is offset by the nitro group. |

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry allows for the detailed exploration of potential reaction pathways and the associated energy changes. For a molecule like this compound, several reaction types could be investigated. The electron-deficient nature of the aromatic ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the ring. walisongo.ac.id

Theoretical studies on the decomposition of nitrobenzene and its derivatives often focus on two primary pathways:

Direct cleavage of the C–NO₂ bond to form a phenyl radical and nitrogen dioxide. acs.orgnih.govresearchgate.net

Isomerization to a nitrite (B80452) intermediate, followed by cleavage of the O–NO bond. acs.orgnih.govresearchgate.net

For substituted nitrobenzenes, the presence of electron-donating groups, such as the alkoxy groups in the target molecule, can influence the activation energies and thermodynamics of these decomposition pathways. acs.org Computational modeling of the energy landscape for these reactions would involve locating the transition states and intermediates, thereby providing a quantitative prediction of the reaction mechanism and rates. The Gibbs free energies for such decomposition reactions are influenced by the nature and position of the substituents. acs.orgnih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The way in which molecules of this compound interact with each other determines its bulk properties, such as its crystal structure and behavior in solution. These interactions are non-covalent and can be predicted using computational methods. The combination of a rigid, polar aromatic core with a long, flexible alkyl chain suggests a propensity for self-assembly into organized supramolecular structures. chemrxiv.org

The key intermolecular forces at play would include:

Van der Waals Forces: The long decyloxy chain will lead to significant van der Waals interactions, which are crucial for the packing of the alkyl chains.

Dipole-Dipole Interactions: The highly polar nitro group and the ether linkages will result in strong dipole-dipole interactions between the aromatic cores of adjacent molecules.

Weak C–H···O Hydrogen Bonds: It is likely that weak hydrogen bonds could form between the hydrogen atoms of the aromatic ring or the alkyl chains and the oxygen atoms of the nitro or ether groups of neighboring molecules.

These varied interactions can lead to complex and ordered packing in the solid state, potentially forming layered structures where the aromatic cores stack together, and the alkyl chains interdigitate. The prediction of such supramolecular assemblies is a complex but important area of computational chemistry, with implications for materials science.

Advanced Applications in Non Biological/non Clinical Fields

Role in Materials Science

The distinct electronic and structural features of 1-(decyloxy)-2-ethoxy-4-nitrobenzene make it a promising candidate for the development of novel materials with tailored optical and electronic properties. The interaction between the electron-donating and electron-withdrawing moieties, along with the long alkyl chain, are key to its potential applications.

Development of Optical Materials, including Non-Linear Optics (NLO)

Organic molecules with a "push-pull" electronic structure are known to exhibit significant second- and third-order nonlinear optical (NLO) effects. rsc.orgwiley.com In this compound, the ethoxy and decyloxy groups act as electron donors, pushing electron density into the aromatic ring, while the nitro group serves as a strong electron acceptor, pulling electron density out. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the benzene (B151609) ring can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. rsc.orgdigitellinc.com

The NLO properties of such push-pull systems can be fine-tuned by modifying the strength of the donor and acceptor groups and the nature of the π-linker. rsc.org The presence of two alkoxy groups in this compound could enhance the electron-donating strength compared to a mono-alkoxy substituted equivalent, potentially leading to a greater NLO response. Materials with strong NLO effects are crucial for applications in telecommunications, optical computing, and optical data storage. rsc.org

Table 1: Structural Features and Their Influence on NLO Properties

| Molecular Feature | Role in NLO Properties |

|---|---|

| Nitro Group (-NO2) | Strong electron-acceptor (pull) |

| Ethoxy Group (-OCH2CH3) | Electron-donor (push) |

| Decyloxy Group (-O(CH2)9CH3) | Electron-donor (push); enhances solubility and influences crystal packing |

| Benzene Ring | π-conjugated bridge facilitating intramolecular charge transfer |

Contribution to Electronic Materials and Organic Semiconductors

The field of organic electronics relies on semiconductor materials that can be processed from solution to fabricate devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular packing and morphology of the organic semiconductor layer. rsc.org The incorporation of long alkyl chains, such as the decyloxy group in this compound, is a well-established strategy to improve the solubility and processability of organic materials. researchgate.netrsc.org

Table 2: Potential Contributions to Organic Semiconductor Properties

| Property | Contribution from this compound |

|---|---|

| Solubility | Enhanced by the long decyloxy chain, enabling solution-based processing. researchgate.net |

| Film Morphology | The alkyl chain can influence molecular self-assembly and crystallization. rsc.org |

| Charge Transport | Favorable molecular packing induced by the side chains can enhance charge carrier mobility. rsc.orgrsc.org |

| Stability | The presence of an oxygen atom in the alkyl chain has been shown to improve thermal stability in some organic semiconductors. rsc.org |

Polymer Precursors and Monomers for Functional Macromolecules

Functional polymers are macromolecules that possess reactive groups, allowing for the creation of materials with specialized properties. msesupplies.com The nitro group in this compound is a versatile functional handle that can be chemically transformed. For instance, it can be reduced to an amine group (-NH2). This resulting amino-functionalized molecule can then be used as a monomer in polymerization reactions.

For example, the amine could react with carboxylic acid or acyl chloride monomers to form polyamides, or with isocyanates to form polyureas. The presence of the long decyloxy side chain would be incorporated into the polymer structure, influencing its properties such as solubility, thermal behavior, and self-assembly characteristics. numberanalytics.com The synthesis of polymers with specific functional groups is a cornerstone of materials science, leading to applications in coatings, adhesives, and advanced composites. msesupplies.com The ability to create functional polymers from precursors like this compound opens avenues for designing macromolecules with tailored functionalities. researchgate.net

Utility as a Precursor for Specialty Chemicals

Beyond materials science, the reactivity of the nitro group makes this compound a valuable intermediate in the synthesis of more complex molecules. nih.govbritannica.com

Synthesis of Ligands for Catalysis

The catalytic reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, typically yielding anilines (aromatic amines). mdpi.comresearchgate.netrsc.org The reduction of this compound would produce 4-amino-1-(decyloxy)-2-ethoxybenzene. This resulting aniline (B41778) derivative can serve as a scaffold for the synthesis of more elaborate ligand structures. For instance, the amine group can be further functionalized to create bidentate or multidentate ligands containing nitrogen, oxygen, or other donor atoms. These ligands can then be complexed with various metal ions to form catalysts for a wide range of chemical reactions, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.netcmu.edu The alkoxy groups present on the ligand backbone can also influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. acs.org

Intermediates for Advanced Organic Synthesis

Substituted nitrobenzenes are foundational building blocks in multi-step organic synthesis. libretexts.orgresearchgate.netlibretexts.org The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution, but it can be readily converted into other functional groups, most notably the amino group. stackexchange.comyoutube.com This transformation from a deactivating to a strongly activating ortho-, para-directing group dramatically alters the reactivity of the aromatic ring, allowing for a diverse range of subsequent chemical modifications.

The reduction of this compound to the corresponding aniline opens up a plethora of synthetic possibilities. The resulting amine can undergo diazotization to be converted into a wide array of other substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H). Furthermore, the amine itself can be a nucleophile or be protected and used to direct further substitutions on the aromatic ring. This versatility makes this compound a useful intermediate for constructing complex, polysubstituted aromatic compounds that are scaffolds for pharmaceuticals, agrochemicals, and dyes. nih.govacs.org

Applications in Analytical Chemistry (beyond basic identification)

No published research or established analytical methods were identified that utilize this compound for the development of chromatographic separation techniques. Therefore, no detailed findings or data tables can be presented.

Emerging Research Directions and Future Outlook

Advancements in Catalytic Synthesis and Green Chemistry Methodologies

The chemical industry's shift towards sustainability has put a strong emphasis on developing environmentally benign synthesis methods. For nitroaromatic compounds like 1-(Decyloxy)-2-ethoxy-4-nitrobenzene, this involves moving away from traditional synthesis routes that often require harsh conditions and toxic solvents. researchgate.net

Emerging research focuses on several key areas of green chemistry:

Water as a Solvent: Traditionally, organic solvents are used for the synthesis of nitro compounds. However, recent studies have demonstrated the feasibility of conducting reactions, such as nucleophilic aromatic substitution, in water, which is considered an ideal green solvent. nih.govrsc.org This approach minimizes the use of volatile and often toxic organic solvents.

Catalyst-Free Reactions: There is a growing interest in developing synthetic protocols that proceed without a catalyst, further simplifying processes and reducing waste. nih.gov

Alternative Nitration Methods: Photochemical nitration presents an eco-friendly alternative to traditional methods that use polluting reagents like fuming nitric acid. researchgate.net

Catalytic Reduction: The reduction of the nitro group to an amine is a crucial transformation. Research is focused on developing efficient non-metallic or advanced metallic catalysts (e.g., Ni, Cu, Pd) for the selective hydrogenation of nitroaromatics, aligning with green chemistry principles by improving efficiency and reducing by-products. mdpi.comnih.gov

These methodologies, while studied for nitroaromatics in general, could be adapted for the synthesis of this compound, potentially improving yield, reducing environmental impact, and lowering costs compared to established methods. google.com

| Green Chemistry Approach | Traditional Method Comparison | Potential Advantage for this compound Synthesis |

| Aqueous Media | Use of organic solvents (e.g., methanol) | Reduced environmental impact, improved safety, potential for simplified workup. nih.gov |

| Photochemical Nitration | Use of fuming nitric acid | Milder reaction conditions, avoidance of hazardous reagents. researchgate.net |

| Advanced Catalysis | Stoichiometric reagents | Higher selectivity, lower waste generation, potential for catalyst recycling. mdpi.comnih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by the nitro group and the substituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and also offers a functional handle for a variety of transformations. researchgate.net

Future research is likely to explore:

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring, making it a candidate for nucleophilic substitution reactions, a fundamental process in organic synthesis. nih.gov

Reduction to Amines: The conversion of the nitro group to an amine (aniline derivative) is a well-established but continually optimized pathway. This transformation is critical as the resulting amine is a versatile intermediate for synthesizing dyes, pharmaceuticals, and polymers. researchgate.net

Photoinduced Reactivity: A frontier area of research involves using photoexcited nitroarenes as reagents themselves. Recent studies have shown that under visible light, nitroarenes can act as oxygen transfer agents to facilitate reactions like the anaerobic cleavage of alkenes and the hydroxylation of C-H bonds. chemrxiv.orgacs.org These novel, metal-free transformations represent an unexplored and potentially powerful reaction pathway for this compound and its derivatives.

Integration into Advanced Functional Materials Research

The unique structure of this compound, featuring a polar nitroaromatic head and long aliphatic (decyloxy) and shorter alkoxy (ethoxy) chains, makes it an interesting candidate for materials science applications. While not yet reported, its molecular architecture suggests potential for:

Liquid Crystals: The combination of a rigid aromatic core and a flexible long alkyl chain is a common motif in liquid crystalline materials. The properties of such materials are highly dependent on the nature and length of the alkoxy chains.

Precursors for Polymers and Dyes: Following the reduction of its nitro group to an amine, the resulting molecule can serve as a monomer or a building block for specialized polymers or as a key intermediate in the synthesis of complex dyes. The decyloxy and ethoxy groups could be used to tune properties such as solubility, color, and thermal stability.

Self-Assembling Systems: The amphiphilic character imparted by the different components of the molecule could be exploited in the design of self-assembling monolayers or other ordered structures relevant to nanotechnology and surface science.

Computational Chemistry-Driven Design and Discovery

Computational chemistry has become an indispensable tool for predicting the properties of molecules and guiding experimental research. journalajopacs.com For nitrobenzene (B124822) derivatives, computational methods like Density Functional Theory (DFT) are used to understand their structure and electronic properties. scispace.com

Future research on this compound will likely leverage computational tools to:

Predict Molecular Properties: Calculate key parameters such as molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which provide insight into the molecule's reactivity and electronic behavior. journalajopacs.comscispace.com

Model Reaction Mechanisms: Simulate potential reaction pathways, such as its synthesis or subsequent transformations, to understand the underlying mechanisms and optimize reaction conditions. nih.gov

Design Novel Derivatives: Use Quantitative Structure-Activity Relationship (QSAR) models to design new molecules based on the this compound scaffold. dergipark.org.tr By computationally screening derivatives with different substituents, researchers can identify candidates with enhanced properties for specific applications in materials science or as pharmaceutical intermediates, thereby saving significant time and resources.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. scispace.com | Stable molecular conformation, HOMO/LUMO energy gap, reactivity indices. |

| QSAR Modeling | Correlating molecular descriptors with activity/properties. dergipark.org.tr | Design of new derivatives with tailored electronic or biological properties. |

| Reaction Pathway Simulation | Modeling transition states and intermediates. nih.gov | Understanding reaction mechanisms and predicting product selectivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1-(Decyloxy)-2-ethoxy-4-nitrobenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the reactivity of nitro and alkoxy groups. A reflux setup with absolute ethanol as a solvent, coupled with glacial acetic acid as a catalyst, is recommended. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product . Optimization involves adjusting molar ratios (e.g., 1:1 for nitro precursors and alkoxy reagents) and reaction time (4–6 hours). Monitoring via TLC ensures reaction completion.

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate (9:1) gradient effectively separates the target compound from byproducts. Recrystallization in ethanol at low temperatures (0–4°C) enhances purity. For trace impurities, preparative HPLC with a C18 column and methanol/water mobile phase is advised .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H NMR (CDCl) should show distinct aromatic proton signals (δ 7.5–8.5 ppm) and alkyl chain resonances (δ 0.8–1.7 ppm). C NMR confirms nitro (δ ~148 ppm) and ether (δ ~70 ppm) carbons .

- Mass Spectrometry : High-resolution ESI-MS should exhibit a molecular ion peak at m/z 351.2 (calculated for CHNO) .

- IR : Strong absorbance at ~1520 cm (NO asymmetric stretch) and ~1250 cm (C-O-C stretch) .

Q. How stable is this compound under varying storage conditions, and what precautions are necessary?

- Methodological Answer : The compound is stable at 2–8°C in dark, airtight containers but degrades under prolonged UV exposure or in the presence of oxidizing agents (e.g., NO). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation. Avoid contact with moisture to prevent hydrolysis of the ether linkages .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with local exhaust ventilation (LEV) to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant aprons, and ANSI-approved safety goggles. Emergency measures: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Store separately from oxidizers (e.g., KMnO) to prevent hazardous reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during reduction or substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to meta/para positions. Reduction with H/Pd-C converts it to an amine (-NH), altering electronic properties. Kinetic studies using UV-Vis spectroscopy (λ~270 nm) reveal pseudo-first-order kinetics in hydrogenation, with activation energy ~45 kJ/mol . Competing pathways (e.g., partial reduction to nitroso intermediates) require controlled H flow rates.

Q. How do steric and electronic effects of the decyloxy and ethoxy substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The long decyloxy chain introduces steric hindrance, reducing accessibility to the ortho position. Ethoxy groups donate electron density via resonance, activating the ring for electrophilic substitution. Computational modeling (DFT, B3LYP/6-31G*) shows a 15% higher electron density at the para position compared to meta. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms >80% para-selectivity .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 40–75%) for this compound?

- Methodological Answer : Yield discrepancies arise from solvent polarity (e.g., ethanol vs. DMF) and catalyst choice. Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal parameters: ethanol solvent, 0.1 mol% KI catalyst, and 70°C reaction temperature, achieving 82% yield. HPLC purity >98% is confirmed using a Zorbax Eclipse Plus C18 column .

Q. What analytical strategies detect and quantify degradation products formed under accelerated stability conditions?

- Methodological Answer : LC-MS/MS (QTOF) with positive ion mode identifies major degradation products: 4-nitrobenzene derivatives (m/z 167.1) and decyl alcohol (m/z 158.2). Quantification via external calibration curves (R > 0.99) shows <2% degradation after 6 months at 25°C. Forced degradation under acidic conditions (0.1M HCl) yields 12% nitro-to-amine conversion .

Q. What computational tools predict the compound’s interactions in complex mixtures (e.g., lipid bilayers or polymer matrices)?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) model the compound’s partitioning into lipid bilayers. The decyloxy chain exhibits a 20° tilt angle, enhancing hydrophobic embedding. COSMO-RS predicts solubility parameters (δ = 18.5 MPa), aligning with experimental Hansen solubility spheres for polymer compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.